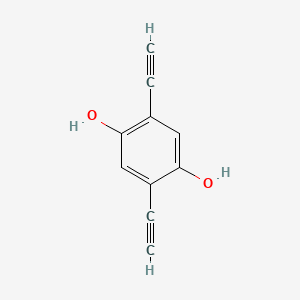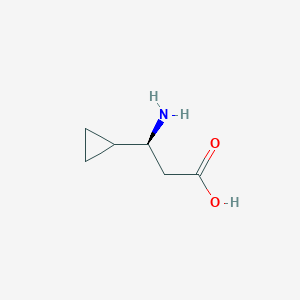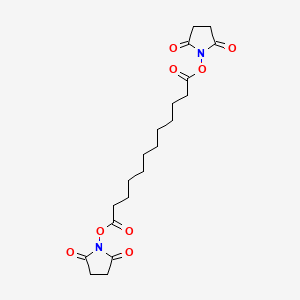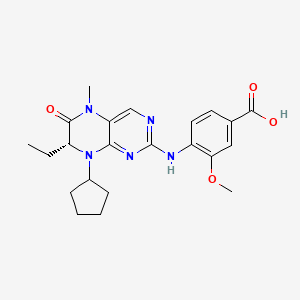
2,5-Diethynylbenzene-1,4-diol
Overview
Description
2,5-Diethynylbenzene-1,4-diol: is an organic compound with the molecular formula C10H6O2 It is a derivative of hydroquinone, where two hydrogen atoms in the benzene ring are replaced by ethynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2,5-Diethynylbenzene-1,4-diol typically involves the following steps:
Starting Material: The synthesis begins with hydroquinone (benzene-1,4-diol).
Bromination: Hydroquinone is first brominated to form 2,5-dibromobenzene-1,4-diol.
Sonogashira Coupling: The dibrominated compound then undergoes a Sonogashira coupling reaction with acetylene in the presence of a palladium catalyst and a copper co-catalyst to yield this compound.
Reaction Conditions:
Bromination: Typically carried out using bromine in an organic solvent such as dichloromethane at room temperature.
Sonogashira Coupling: Conducted in the presence of a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,5-Diethynylbenzene-1,4-diol can undergo oxidation reactions to form quinones.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethynyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products:
Oxidation: Formation of 2,5-diformylbenzene-1,4-diol.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Bioconjugation: The compound’s ethynyl groups can be used in click chemistry for bioconjugation applications, enabling the attachment of biomolecules for various biological studies.
Industry:
Materials Science: It is used in the development of advanced materials, including conductive polymers and organic semiconductors, due to its ability to form conjugated systems.
Mechanism of Action
The mechanism of action of 2,5-Diethynylbenzene-1,4-diol primarily involves its ability to participate in various chemical reactions due to the presence of ethynyl groups and hydroxyl groups. These functional groups allow the compound to act as a ligand, participate in redox reactions, and form conjugated systems. The molecular targets and pathways involved depend on the specific application, such as coordination with metal ions in catalysis or forming conjugated polymers in materials science.
Comparison with Similar Compounds
2,5-Diformylbenzene-1,4-diol: A derivative where the ethynyl groups are replaced by formyl groups.
2,5-Dibromobenzene-1,4-diol: A precursor in the synthesis of 2,5-Diethynylbenzene-1,4-diol.
2,5-Dihydroxybenzene-1,4-diol (Hydroquinone): The parent compound from which this compound is derived.
Uniqueness:
This compound is unique due to the presence of ethynyl groups, which impart distinct electronic properties and reactivity compared to its analogs. These properties make it valuable in the synthesis of conjugated systems and advanced materials.
Properties
IUPAC Name |
2,5-diethynylbenzene-1,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h1-2,5-6,11-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOHQDMKTGRDLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1O)C#C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10822912 | |
| Record name | 2,5-Diethynylbenzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10822912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75610-48-9 | |
| Record name | 2,5-Diethynylbenzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10822912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(4R,8S,9S,11S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid](/img/structure/B3153272.png)

![4-[(2-Ethoxyphenoxy)methyl]piperidine](/img/structure/B3153302.png)
![tert-Butyl N-{4-[(1E)-1-(hydroxyimino)ethyl]phenyl}carbamate](/img/structure/B3153306.png)
![N-[2-(2-Methylphenyl)ethyl]-N-methylamine](/img/structure/B3153309.png)
![N-Ethyl-N-[2-(4-methylphenyl)ethyl]amine](/img/structure/B3153312.png)

